molecular formula C23H30N4O5 B4626541 4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4626541
M. Wt: 442.5 g/mol
InChI Key: YXQQSAZFYQGMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide" involves complex chemical reactions, where the structure and substituents play crucial roles in determining the synthesis pathway and the final compound's properties. For instance, in the synthesis of related piperazine derivatives, specific conditions and reagents are meticulously chosen to achieve the desired molecular architecture and functionality (G. Mokrov et al., 2019).

Scientific Research Applications

Chemical Properties and Reactions

4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, a compound with potential applications in various fields, is not directly referenced in the available literature. However, insights can be drawn from studies on related chemical entities, particularly focusing on nucleophilic aromatic substitution reactions which are crucial for synthesizing similar complex molecules. For instance, reactions involving piperidine with nitro-aromatic compounds in benzene yield significant insights into the mechanistic pathways, potentially relevant for synthesizing compounds like 4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide through nucleophilic aromatic substitution. These reactions are characterized by their specificity and efficiency, highlighting the synthetic versatility of piperazine derivatives in medicinal chemistry and drug development (Pietra & Vitali, 1972).

Pharmacological Applications

The pharmacological significance of piperazine derivatives is well-documented, indicating a broad spectrum of potential therapeutic applications for compounds like 4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. Piperazine cores are foundational to the development of drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The structural modification of the piperazine nucleus can dramatically affect the medicinal potential of the resultant molecules, underscoring the critical role of chemical synthesis in drug discovery and development (Rathi et al., 2016).

Environmental Considerations

The study of related chemical compounds in aquatic environments provides valuable insights into the fate and behavior of synthetic chemicals, including potential environmental impacts. For example, the degradation and persistence of chemical pollutants in water bodies, and their interactions with treatment processes, are critical considerations for any chemical compound introduced into the environment. Research into parabens, which share some structural similarities with piperazine derivatives, highlights the importance of understanding the environmental fate of synthetic compounds. Such studies are essential for assessing the ecological safety and potential environmental applications of new chemical entities (Haman et al., 2015).

properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5/c1-3-4-15-32-20-8-5-18(6-9-20)17-25-11-13-26(14-12-25)23(28)24-21-10-7-19(27(29)30)16-22(21)31-2/h5-10,16H,3-4,11-15,17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQQSAZFYQGMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-butoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.